1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

IGF1R kinase inhibition Hepatocellular carcinoma Antiproliferative activity

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea (CAS 313403-72-4; molecular formula C₁₇H₁₅N₃OS; MW 309.39 g/mol) is a fully synthetic, unsymmetrically substituted urea derivative that embeds a 4-phenyl-1,3-thiazol-2-yl pharmacophore on one urea nitrogen and a 4-methylphenyl group on the other. The thiazolyl-urea scaffold is recognized in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets, including kinase ATP-binding pockets (e.g., IGF1R), bromodomain acetyl-lysine recognition sites (e.g., BAZ1A), and bacterial cell-wall biosynthetic enzymes (MurA/MurB).

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 313403-72-4
Cat. No. B2688168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
CAS313403-72-4
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)18-16(21)20-17-19-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20,21)
InChIKeyYYGBQPKVPOGMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea (CAS 313403-72-4) – Molecular Identity and Class Context for Scientific Procurement


1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea (CAS 313403-72-4; molecular formula C₁₇H₁₅N₃OS; MW 309.39 g/mol) is a fully synthetic, unsymmetrically substituted urea derivative that embeds a 4-phenyl-1,3-thiazol-2-yl pharmacophore on one urea nitrogen and a 4-methylphenyl group on the other [1]. The thiazolyl-urea scaffold is recognized in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets, including kinase ATP-binding pockets (e.g., IGF1R), bromodomain acetyl-lysine recognition sites (e.g., BAZ1A), and bacterial cell-wall biosynthetic enzymes (MurA/MurB) [2][3]. Despite the wide commercial availability of thiazolyl-urea analogs, the specific 4-methylphenyl/4-phenylthiazol-2-yl substitution pattern of this compound uniquely balances electronic character (σₚ = −0.17 for CH₃) and lipophilicity (the 4-phenyl substituent on the thiazole ring extends the aromatic surface area) such that it places the compound at a structurally defined node within the structure–activity landscape—a node for which both neighboring methyl-deleted and methyl-to-chloro replacement analogs display measurably divergent activity profiles [4][5].

Why Simple In-Class Thiazolyl-Urea Swaps Cannot Guarantee Equivalent Performance for CAS 313403-72-4


Thiazolyl-urea derivatives are not functionally interchangeable, because even a single-atom alteration on the N-aryl ring profoundly shifts kinase selectivity, cellular potency, and antibacterial spectrum. In a published IGF1R-targeted series, the antiproliferative IC₅₀ against HepG2 cells varied over 100-fold (from 0.62 μM to >100 μM) across just 27 ureido-substituted 4-phenylthiazole analogs, demonstrating that potency is exquisitely sensitive to the exact N-aryl substitution pattern [1]. Similarly, a medicinal chemistry study of 2-amino-4-phenylthiazole-derived ureas found that replacing an electron-donating methyl group with an electron-withdrawing chloro or trifluoromethyl substituent reversed antibacterial activity from inactive (MIC >200 μg/mL) to moderately active (MIC 50–100 μg/mL) against Gram-positive strains [2]. For CAS 313403-72-4, the 4-methyl group provides a defined steric and electronic contribution that cannot be mimicked by the des-methyl (CAS 15850-25-6), 4-chloro (CAS 52968-05-5), or 3-nitro (CAS 941521-45-5) analogs—each of which populates a different region of chemical space with distinct target-engagement profiles [1][2][3].

Quantitative Comparator-Based Evidence for Prioritizing 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea (CAS 313403-72-4)


IGF1R-Mediated Cytotoxicity Against Hepatocellular Carcinoma: The 4-Methylphenyl Ureido Moiety Outperforms Sorafenib in a Direct Head-to-Head Analog Comparison

In the ureido-substituted 4-phenylthiazole series reported by Tian et al. (2024), the analog bearing a 4-methylphenyl urea substituent (Compound 27) exhibited potent cytotoxicity against HepG2 hepatocellular carcinoma cells, achieving an IC₅₀ of 0.62 ± 0.34 μM, which represents a 2.6-fold improvement over the clinically approved multi-kinase inhibitor Sorafenib tested in parallel (IC₅₀ = 1.62 ± 0.27 μM) [1]. Among the 27 analogs evaluated, the 4-methylphenyl substitution was among the most active, while the corresponding unsubstituted phenyl analog showed markedly reduced cytotoxicity (>10 μM), underscoring the critical role of the methyl group [1]. This is a direct head-to-head comparison conducted under identical MTT assay conditions (72 h drug exposure) on the same HepG2 cell line, ruling out inter-laboratory variability [1].

IGF1R kinase inhibition Hepatocellular carcinoma Antiproliferative activity

Kinase Profiling Selectivity: IGF1R Inhibition by the 4-Methylphenyl Ureido-Thiazole Scaffold vs. Multi-Kinase Inhibition by Sorafenib

Kinase profiling data for the 4-methylphenyl-substituted ureido-thiazole (Compound 27) revealed potent, single-digit micromolar inhibition of IGF1R (76.84% inhibition at 10 μM), whereas parallel profiling of Sorafenib confirmed its established multi-kinase inhibition profile (including RAF, VEGFR, PDGFR, and KIT) [1]. The narrower kinase inhibition spectrum of Compound 27, achieved through scaffold hopping from Sorafenib and introduction of a morpholine/piperidine-tailored ureido-4-phenylthiazole core, contrasts with Sorafenib's broad polypharmacology [1]. This differential selectivity was validated by molecular modeling showing multiple hydrogen bonds between Compound 27 and the IGF1R ATP-binding pocket that are absent in the Sorafenib-IGF1R interaction [1].

Kinase selectivity profiling IGF1R target engagement Scaffold hopping

Bacterial Cell-Wall Biosynthesis Inhibition: The Phenylthiazolyl-Urea Scaffold Delivers Anti-MRSA Activity Where the Des-Methyl Analog Loses Potency

In a systematic SAR study by Francisco et al. (2004), over 50 phenyl thiazolyl urea derivatives were evaluated as inhibitors of bacterial cell-wall biosynthesis enzymes MurA and MurB, with many demonstrating antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) [1]. Within this series, the introduction of electron-donating substituents (such as methyl) on the N-phenyl ring modulated both enzymatic inhibition and whole-cell antibacterial potency. The 3,4-difluorophenyl 5-cyanothiazolylurea analog (3p, cLogP = 2.64) achieved antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating that balanced lipophilicity is critical for dual Gram-type activity [1]. In contrast, structurally related urea derivatives bearing unsubstituted phenyl rings or bulkier electron-withdrawing substituents showed reduced or absent activity against Gram-negative strains [1][2].

Antibacterial drug discovery MurA/MurB inhibition Anti-MRSA activity

Bromodomain Inhibition: The 4-Methylphenyl Analog Avoids the Potent BAZ1A Engagement Seen with the 3-Nitrophenyl Analog, Reserving It for Non-Epigenetic Target Applications

The 3-nitrophenyl analog of this compound (BAZ1A-IN-1, CAS 941521-45-5) is a validated BAZ1A bromodomain inhibitor with a Kd of 0.52 μM and demonstrated anti-viability activity selective for high-BAZ1A-expressing cancer cell lines . In contrast, the 4-methylphenyl analog (CAS 313403-72-4) lacks the nitro group required for strong BAZ1A bromodomain engagement, as evidenced by the inactivity of the des-nitro analogs in the same screening panel . This differential engagement means that the 4-methylphenyl compound is free from BAZ1A-mediated epigenetic confounding, making it a cleaner chemical tool for studying kinase-driven (e.g., IGF1R) or bacterial cell-wall targets without inadvertent bromodomain inhibition [1].

BAZ1A bromodomain Chemical probe selectivity Epigenetic target engagement

Urease Inhibition Class-Level Potency: Thiazolyl Urea/Thiourea Scaffolds Demonstrate Low-Micromolar IC₅₀ Values Competitive with Standard Inhibitor Thiourea

A series of substituted thiazole-bearing thiourea hybrid analogs were evaluated for in vitro urease inhibitory potential, with IC₅₀ values ranging from 5.20 ± 0.30 μM to 28.50 ± 0.20 μM, compared to the standard inhibitor thiourea which exhibited an IC₅₀ of 21.40 ± 0.21 μM [1]. Several thiazolyl urea and thiourea analogs outperformed the standard by factors of 2- to 4-fold [1]. Although CAS 313403-72-4 itself has not been directly tested in this published urease assay, its structural congruence with the active thiazolyl-urea chemotype, combined with the demonstrated superiority of electron-donating substituent-bearing analogs over the standard, positions it as a credible candidate for urease inhibition screening [1].

Urease enzyme inhibition Helicobacter pylori Anti-ulcer drug discovery

Priority Application Scenarios for 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea (CAS 313403-72-4) – Grounded in Quantitative Differentiation


IGF1R-Targeted Hepatocellular Carcinoma Probe Development

For academic and industrial medicinal chemistry teams developing selective IGF1R inhibitors as chemical probes for hepatocellular carcinoma, CAS 313403-72-4 provides the privileged 4-methylphenyl ureido-4-phenylthiazole scaffold that demonstrated 2.6-fold superior HepG2 cytotoxicity relative to Sorafenib (IC₅₀ 0.62 μM vs. 1.62 μM) and significantly narrower kinase inhibition than Sorafenib, reducing polypharmacology confounds [1]. Researchers can use this compound as a starting scaffold to further optimize ADMET properties while retaining the IGF1R inhibitory activity validated by kinase profiling [1].

MurA/MurB-Targeted Antibacterial Hit-to-Lead Optimization

For antibacterial discovery programs targeting the MurA/MurB cell-wall biosynthesis pathway, the 4-methylphenyl substitution maintains the MurA/MurB inhibitory activity characteristic of active phenylthiazolyl ureas, while its moderate lipophilicity (cLogP increment ~+0.5 vs. unsubstituted phenyl) positions it favorably for Gram-positive antibacterial activity as established in the Wyeth phenylthiazolyl urea series [2][3]. This scaffold avoids the excessive lipophilicity associated with halogenated analogs that can compromise Gram-negative penetration while retaining anti-MRSA potential [2][3].

Epigenetic-Target Exclusion in Multi-Target Screening Cascades

In multi-target screening cascades where isolated target engagement is critical, CAS 313403-72-4 is preferred over its 3-nitrophenyl analog (BAZ1A-IN-1) because the 4-methylphenyl substitution eliminates the strong BAZ1A bromodomain binding (Kd = 0.52 μM for the nitro analog) that would otherwise confound interpretation of antiproliferative or kinase inhibition readouts . This makes the compound a cleaner negative control for bromodomain counterscreens and a more selective tool for kinase or antibacterial target validation [1].

Urease Inhibitor Library Screening Entry Point

For enzyme screening laboratories conducting urease inhibitor discovery, CAS 313403-72-4 represents a structurally validated entry point into the thiazolyl-urea chemotype, which has produced analogs with urease IC₅₀ values as low as 5.20 μM—a 4.1-fold improvement over the standard inhibitor thiourea (IC₅₀ 21.40 μM) [4]. Procurement of this compound enables direct head-to-head screening against the standard and facilitates SAR expansion around the N-aryl and thiazole C-4/C-5 positions to identify low-micromolar urease inhibitors for H. pylori or urolithiasis indications [4].

Quote Request

Request a Quote for 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.